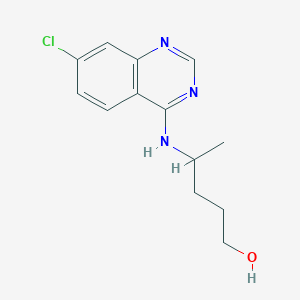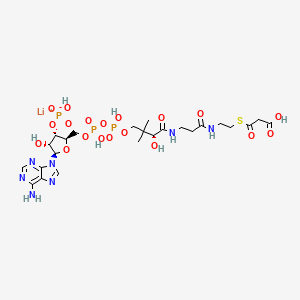
5-(1-Aminobut-3-EN-1-YL)-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Aminobut-3-EN-1-YL)-2-methylphenol is an organic compound characterized by the presence of an amino group attached to a butenyl chain, which is further connected to a methylphenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminobut-3-EN-1-YL)-2-methylphenol typically involves the reaction of 2-methylphenol with 1-aminobut-3-en-1-yl halide under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(1-Aminobut-3-EN-1-YL)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The double bond in the butenyl chain can be reduced to form a saturated butyl chain.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-(1-Aminobutyl)-2-methylphenol.
Substitution: Formation of various substituted phenolic derivatives.
科学的研究の応用
5-(1-Aminobut-3-EN-1-YL)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(1-Aminobut-3-EN-1-YL)-2-methylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in various biochemical reactions. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it a versatile molecule in biological systems.
類似化合物との比較
Similar Compounds
5-(1-Aminobut-3-EN-1-YL)-2-methylaniline: Similar structure but with an aniline group instead of a phenol group.
5-(1-Aminobut-3-EN-1-YL)-2-methylbenzoic acid: Contains a carboxylic acid group instead of a phenol group.
Uniqueness
5-(1-Aminobut-3-EN-1-YL)-2-methylphenol is unique due to the presence of both an amino group and a phenolic hydroxyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
5-(1-aminobut-3-enyl)-2-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-3-4-10(12)9-6-5-8(2)11(13)7-9/h3,5-7,10,13H,1,4,12H2,2H3 |
InChIキー |
YCGDVZJMNISTHP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(CC=C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



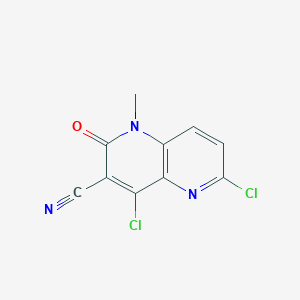
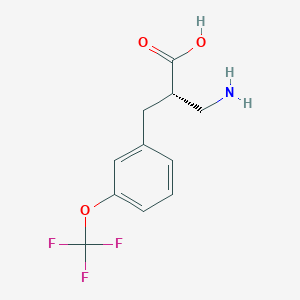
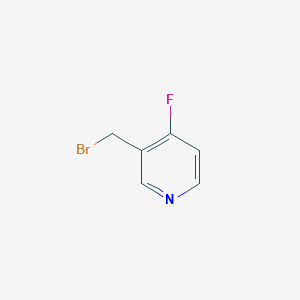
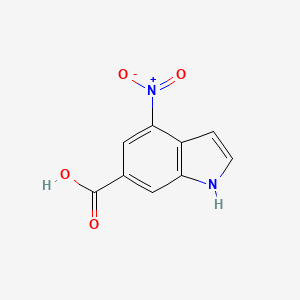
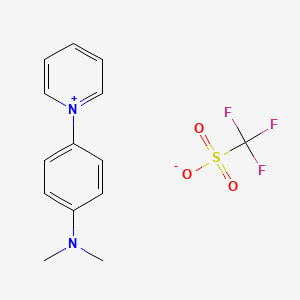
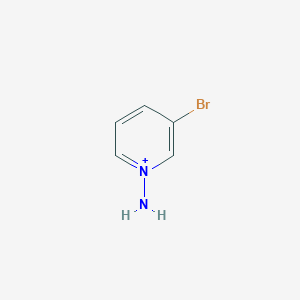


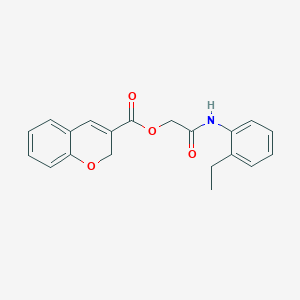
![Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12947225.png)
![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12947235.png)
